BenchChemオンラインストアへようこそ!

DCSM06-05

Epigenetics SMARCA2 Bromodomain Inhibitor Potency

Procure DCSM06-05 as a validated SMARCA2-BRD chemical probe. Its IC50 of 9.0±1.4μM (4.4x more potent than DCSM06) and Kd of 22.4μM provide a quantitative basis for dose-response studies. Differentiates from low-potency analogs (e.g., DCSM06-03, IC50=35.2μM) and high-affinity probes like PFI-3. Ideal for SAR, SMARCA2-dependent cancer models, and rational drug design.

Molecular Formula C21H21FN2O2
Molecular Weight 352.409
CAS No. 880811-10-9
Cat. No. B2448803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCSM06-05
CAS880811-10-9
Molecular FormulaC21H21FN2O2
Molecular Weight352.409
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=CC=CC=C3F
InChIInChI=1S/C21H21FN2O2/c1-25-21-12-16(13-23-14-18-7-4-5-11-24-18)9-10-20(21)26-15-17-6-2-3-8-19(17)22/h2-12,23H,13-15H2,1H3
InChIKeyQNWQZQHYIXEUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DCSM06-05 (CAS: 880811-10-9): SMARCA2 Bromodomain Inhibitor Compound Overview for Research Procurement


DCSM06-05 (CAS: 880811-10-9) is a small-molecule inhibitor of the SMARCA2 bromodomain (SMARCA2-BRD), a critical reader module within the SWI/SNF chromatin remodeling complex [1]. Identified through an AlphaScreen-based high-throughput screening campaign and subsequent similarity-based analog optimization, DCSM06-05 is a derivative of the parent hit compound DCSM06 [1]. It represents an early-stage chemical probe candidate suitable for investigating SMARCA2-BRD function in epigenetic regulation and serves as a starting point for medicinal chemistry optimization [1].

Why DCSM06-05 Cannot Be Interchanged with Parent Compound DCSM06 or Other SMARCA2-BRD Inhibitors: Critical Procurement Considerations


Substitution of DCSM06-05 with its parent hit DCSM06 or structurally related analogs in the DCSM06 series is scientifically inadvisable due to quantifiable differences in inhibitory potency [1]. Direct comparative data from the same AlphaScreen assay system show that DCSM06-05 (IC50 = 9.0 ± 1.4 μM) exhibits approximately 4.4-fold greater potency than DCSM06 (IC50 = 39.9 ± 3.0 μM), and over 2-fold greater potency than DCSM06-03 (IC50 = 35.2 ± 3.2 μM) [1]. These potency differences translate into distinct dose-response requirements and differential suitability for cellular or biophysical assays. Furthermore, DCSM06-05 cannot be directly interchanged with high-affinity, sub-family-selective inhibitors such as PFI-3, which targets SMARCA2, SMARCA4, and PB1 with nanomolar Kd values and 30-fold selectivity over other bromodomain sub-families, a pharmacological profile that is both quantitatively and qualitatively distinct .

DCSM06-05 (880811-10-9) Comparative Performance Evidence: IC50, Binding Affinity, and Structural Differentiation Data


Inhibitory Potency Improvement: DCSM06-05 vs. Parent Hit DCSM06 in SMARCA2-BRD AlphaScreen Assay

DCSM06-05 demonstrates substantially improved inhibitory activity against the SMARCA2 bromodomain compared to the parent hit compound DCSM06 from which it was derived. In the same AlphaScreen high-throughput screening assay system, DCSM06-05 achieved an IC50 of 9.0 ± 1.4 μmol/L, while DCSM06 exhibited an IC50 of 39.9 ± 3.0 μmol/L [1].

Epigenetics SMARCA2 Bromodomain Inhibitor Potency

Binding Affinity Validation: SPR-Derived Kd Comparison Between DCSM06-05 and Parent DCSM06

Surface plasmon resonance (SPR) analysis confirms that DCSM06-05 binds directly to the SMARCA2 bromodomain with a Kd of 22.4 μmol/L, representing a measurable improvement in binding affinity relative to the parent compound DCSM06, which exhibits a Kd of 38.6 μmol/L under comparable conditions [1].

Surface Plasmon Resonance Binding Affinity Kd Determination

Intra-Series Potency Ranking: DCSM06-05 Performance Relative to All DCSM06 Analogs

Within the DCSM06 derivative series, DCSM06-05 achieves the numerically lowest IC50 value (9.0 ± 1.4 μmol/L), indicating superior inhibitory activity compared to all other characterized analogs including DCSM06-04 (9.1 ± 1.8 μmol/L), DCSM06-06 (17.8 ± 1.9 μmol/L), DCSM06-07 (16.7 ± 2.3 μmol/L), and DCSM06-03 (35.2 ± 3.2 μmol/L) [1].

Structure-Activity Relationship Analog Potency Comparison Medicinal Chemistry

Validated Research and Procurement Application Scenarios for DCSM06-05 (CAS: 880811-10-9)


SMARCA2 Bromodomain Functional Studies and Chemical Probe Validation

Procure DCSM06-05 as a chemical probe for investigating SMARCA2 bromodomain function in chromatin remodeling and transcriptional regulation. Its validated IC50 (9.0 ± 1.4 μM) and SPR-confirmed Kd (22.4 μM) provide the quantitative framework required for dose-response studies in in vitro and cellular assays [1]. This compound is specifically indicated for experimental contexts where SMARCA2-BRD inhibition is the primary research objective and where the lower potency of parent compound DCSM06 (IC50 = 39.9 μM) would be insufficient to achieve robust target engagement [1].

Medicinal Chemistry Optimization Starting Point

Utilize DCSM06-05 as the lead scaffold for structure-activity relationship (SAR) studies aimed at improving SMARCA2-BRD inhibitor potency and selectivity. As the most potent analog within the characterized DCSM06 series [1], DCSM06-05 offers a validated baseline for iterative chemical modification. Molecular docking studies predicting its binding mode to SMARCA2-BRD provide a structural framework for rational design of derivatives with enhanced affinity [1].

SMARCA2-Dependent Cancer Model Screening

Deploy DCSM06-05 in preclinical cancer model screening where SMARCA2 dysregulation or dependency has been established. The compound's defined potency profile (IC50 = 9.0 μM) supports its use in cell viability, proliferation, and gene expression assays in SMARCA2-dependent cancer cell lines [1]. For research programs requiring nanomolar potency and sub-family selectivity, DCSM06-05 is not an appropriate substitute for PFI-3, which exhibits Kd values of 48–89 nM against PB1, SMARCA2, and SMARCA4 and 30-fold selectivity over non-family VIII bromodomains .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DCSM06-05

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.